Estatin A

Description

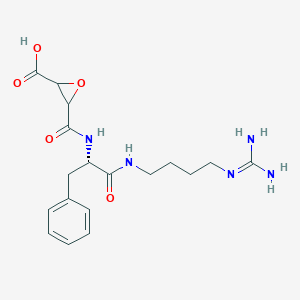

Structure

3D Structure

Properties

CAS No. |

106455-06-5 |

|---|---|

Molecular Formula |

C18H25N5O5 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C18H25N5O5/c19-18(20)22-9-5-4-8-21-15(24)12(10-11-6-2-1-3-7-11)23-16(25)13-14(28-13)17(26)27/h1-3,6-7,12-14H,4-5,8-10H2,(H,21,24)(H,23,25)(H,26,27)(H4,19,20,22)/t12-,13?,14?/m0/s1 |

InChI Key |

CDANUSUTFSNLOG-HSBZDZAISA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O |

Synonyms |

estatin A |

Origin of Product |

United States |

Natural Origins and Biosynthesis of Statin Compounds

Many statins found in nature are secondary metabolites produced by filamentous fungi. nih.gov The discovery of these compounds began in the 1970s when Japanese scientist Akira Endo screened thousands of microbial strains, leading to the isolation of mevastatin from the fungus Penicillium citrinum. lgcstandards.comamericanscientist.org Shortly after, lovastatin (B1675250) was isolated from Aspergillus terreus. wikipedia.orglgcstandards.com These discoveries laid the groundwork for the development of the entire class of statin drugs. medpath.com

Fungal Biosynthetic Pathways of Natural Statins

The biosynthesis of natural statins in fungi is a complex process involving a cluster of genes that encode for the necessary enzymes. acs.orgresearchgate.net Natural statins are classified as polyketides, which are synthesized from acetate units. nih.govnih.gov

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The process begins with a starter unit, typically acetyl-CoA, and is followed by the stepwise condensation of extender units like malonyl-CoA. wikipedia.org In the case of lovastatin biosynthesis, two key PKS enzymes are involved: lovastatin nonaketide synthase (LNKS) and lovastatin diketide synthase (LDKS). nih.gov These enzymes work together to form the characteristic polyketide structure of the statin molecule. nih.govnih.gov The initial polyketide chain undergoes a series of modifications, including reductions and cyclizations, to form the final complex structure of the natural statin. wikipedia.orgnih.gov

Key Fungal Producers of Statin Compounds

Several species of fungi are known to produce statin compounds. The most notable of these include:

Aspergillus terreus : This fungus is the primary industrial producer of lovastatin. nih.govrjlbpcs.comresearchgate.net The isolation of lovastatin from A. terreus was a significant milestone in the history of statin development. nih.govnih.gov

Penicillium citrinum : This species is the natural source of mevastatin (also known as compactin), the first statin to be discovered. lgcstandards.comamericanscientist.orgukfungusday.co.uk

Monascus species : Various species of Monascus, such as Monascus ruber, are also known producers of lovastatin. mdpi.comwjgnet.com

Pleurotus ostreatus : The oyster mushroom is another fungal species that can produce lovastatin. rjlbpcs.commdpi.com

Semi-Synthetic and Fully Synthetic Statin Compounds

Building upon the foundation of naturally occurring statins, scientists have developed semi-synthetic and fully synthetic variations to improve their properties. medpath.com

Chemical Modifications of Natural Precursors

Semi-synthetic statins are created by chemically modifying a natural statin precursor. nih.gov

Simvastatin (B1681759) : This widely used statin is a derivative of lovastatin. consensus.app The synthesis involves modifying the side chain of the lovastatin molecule, which slightly increases its lipophilicity and activity. lgcstandards.com

Pravastatin : This statin is derived from mevastatin (compactin) through a biotransformation process. consensus.appresearchgate.net The microbial hydroxylation of mevastatin by Streptomyces carbophilus adds a hydroxyl group, making pravastatin more hydrophilic. lgcstandards.comnih.govresearchgate.net

De Novo Synthetic Approaches to Statin Analogues

Fully synthetic statins were designed and synthesized based on the understanding of the structure and function of natural statins. nih.gov These compounds often feature different core structures but retain the essential HMG-CoA-like moiety responsible for their inhibitory activity. acs.orgmdpi.com

Fluvastatin (B1673502) : This was the first fully synthetic statin to be developed. lgcstandards.com Its structure includes an indole ring instead of the decalin ring found in natural statins.

Atorvastatin (B1662188) : A highly potent synthetic statin, atorvastatin features a pyrrole ring as its core structure. mdpi.comnih.gov

Rosuvastatin (B1679574) : This synthetic statin is characterized by a pyrimidine ring and is known for its hydrophilicity due to a methane sulfonamide group. mdpi.comresearchgate.net

Cerivastatin, and Pitavastatin (B1663618) : These are other examples of fully synthetic statins with unique heterocyclic ring structures. nih.govmdpi.com The development of these synthetic analogs has been a significant area of research, aiming to create statins with enhanced efficacy and different pharmacokinetic profiles. news-medical.netwikipedia.org

Data on Statin Compounds

The following tables provide a summary of the key statin compounds, their origins, and their basic structural classification.

Table 1: Classification of Statin Compounds

| Statin Name | Origin | Classification |

|---|---|---|

| Mevastatin (Compactin) | Natural | Natural Product |

| Lovastatin | Natural | Natural Product |

| Pravastatin | Semi-synthetic | Derived from Mevastatin |

| Simvastatin | Semi-synthetic | Derived from Lovastatin |

| Fluvastatin | Synthetic | Fully Synthetic |

| Atorvastatin | Synthetic | Fully Synthetic |

| Rosuvastatin | Synthetic | Fully Synthetic |

| Pitavastatin | Synthetic | Fully Synthetic |

Table 2: Fungal Sources of Natural Statins

| Fungal Species | Statin Produced |

|---|---|

| Penicillium citrinum | Mevastatin |

| Aspergillus terreus | Lovastatin |

| Monascus ruber | Lovastatin |

Molecular Mechanisms of Action of Statin Compounds

Primary Mechanism: Inhibition of HMG-CoA Reductase

The cornerstone of statin action lies in their potent and selective inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is the primary biosynthetic route for cholesterol in the liver wikipedia.orgfishersci.cawikipedia.orgwikidata.org. By impeding this critical step, statins effectively reduce the liver's endogenous production of cholesterol fishersci.cawikipedia.orgwikidata.org.

Statins are structurally analogous to the natural substrate of HMG-CoA reductase, HMG-CoA fishersci.ca. This structural similarity allows statins to bind competitively and reversibly to the enzyme's active site wikipedia.orgfishersci.ca. The binding affinity of statins for HMG-CoA reductase is significantly higher than that of the natural substrate, enabling them to effectively outcompete HMG-CoA and thereby reduce the enzyme's catalytic activity fishersci.ca. This competitive inhibition reduces the rate at which HMG-CoA reductase can produce mevalonate, the next molecule in the cholesterol synthesis cascade fishersci.ca.

The mevalonate pathway is a complex cascade of biochemical reactions that begins with acetyl-CoA and culminates in the synthesis of cholesterol and other essential isoprenoid compounds. Inhibition of HMG-CoA reductase by statins directly curtails the production of mevalonate, the initial product of this pathway wikidata.orgwikipedia.org. The reduction in mevalonate availability subsequently diminishes the synthesis of downstream isoprenoid intermediates, such as isopentenyl pyrophosphate (IPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) wikipedia.orgwikidata.orgwikipedia.orghmdb.canih.gov.

This reduction in isoprenoid synthesis has a profound impact on cellular processes beyond cholesterol production. For instance, the decreased levels of FPP and GGPP are central to many of the observed pleiotropic effects of statins, as these isoprenoids are crucial for the post-translational modification of various proteins.

Statin-Mediated Pleiotropic Effects and Downstream Molecular Interactions

One significant pleiotropic effect of statins is the inhibition of protein prenylation. Prenylation is a post-translational modification involving the covalent attachment of farnesyl or geranylgeranyl isoprenoids to specific proteins, particularly small GTPases like Ras, Rho, and Rac wikipedia.org. These GTPases play critical roles in cellular signaling, proliferation, differentiation, and cytoskeletal organization. By reducing the availability of FPP and GGPP, statins impair the prenylation of these proteins, thereby inhibiting their membrane localization and functional activity wikipedia.orgwikidata.orgwikipedia.org. This disruption of GTPase signaling pathways contributes to various cellular responses, including anti-inflammatory and anti-proliferative effects.

Statins have been shown to improve endothelial function, which is crucial for maintaining vascular health. Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in atherosclerosis. Statins enhance endothelial NO synthase (eNOS) activity and expression, leading to increased NO production wikipedia.orgwikipedia.org. NO is a potent vasodilator and plays a vital role in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation. The improvement in endothelial function by statins is partly attributed to the inhibition of Rho GTPase prenylation, which in turn upregulates eNOS activity.

Impact on Immune Cell Activation and Migration

The immunomodulatory effects of statins are significantly linked to their inhibition of the mevalonate pathway. By blocking HMG-CoA reductase, statins deplete downstream metabolites such as farnesylpyrophosphates and geranylgeranylpyrophosphates nih.gov. These isoprenoid intermediates are essential for the post-translational modification (prenylation) of small guanosine (B1672433) triphosphate (GTPases) like RhoA, Rac, and Ras, which are crucial for their attachment to cell membranes nih.govwikipedia.org.

The proper membrane attachment of these GTPases is vital for numerous steps in an immune response, including immune cell activation, migration, signaling, and cytokine production nih.govcarlroth.com. Consequently, statin-induced depletion of these pyrophosphate products can modulate immune cell function. For instance, statins can influence chemokines (e.g., IL-8, IL-12, IL-17, IL-6, and MCP) and adhesion molecules (e.g., CCR7, CD40, LFA-1, CD83, and CD86), thereby interfering with the migration of inflammatory cells from the bloodstream into tissues carlroth.com. Furthermore, statins have been reported to prevent the activation and proliferation of T cells, an effect attributed in part to the deficiency of pathways regulated by small Ras-like GTPases in T-cell receptor (TCR) signaling and through lymphocyte function-associated antigen 1 (LFA-1) blockage carlroth.comwikipedia.org. This modulation of immune cell activation and migration contributes to the anti-inflammatory properties observed with statin compounds nih.govwikipedia.org.

Specific Mechanisms of Estatin A: Protease Inhibition

This compound is identified as a phenylalanine derivative with a PubChem CID of 14032016 [PubChem CID 14032016]. While the broader class of statin compounds primarily targets HMG-CoA reductase, the specific mechanism of this compound as a protease inhibitor, including its precise enzymatic targets and binding characteristics, is not explicitly detailed in the readily available scientific literature. However, it is noteworthy that the unusual amino acid "statine" (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a component of pepstatin, a naturally occurring hexa-peptide known to be a potent inhibitor of aspartic proteases [Aspartic Protease Inhibitors]. This suggests a potential structural or functional relationship that might underpin the premise of this compound's protease inhibitory activity.

Protease inhibitors generally function by interfering with enzymes that cleave proteins, thereby blocking proteolytic cleavage necessary for various biological processes [Protease Inhibitors: Types, How They Work & Side Effects, Protease inhibitor (pharmacology)]. Their mechanisms can involve direct binding to the active site of the protease, preventing substrate access, or inducing conformational changes that reduce enzyme activity [Protease Inhibitors: Summary and Applications, Protease inhibitor action mechanisms].

Enzymatic Targets of this compound's Inhibitory Activity

Specific enzymatic targets for this compound's inhibitory activity as a protease inhibitor are not explicitly identified in the provided search results. Proteases are a diverse class of enzymes involved in numerous physiological and pathological processes, and their inhibition can have various therapeutic implications [Protease Inhibitors: Types, How They Work & Side Effects, Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy]. Known protease inhibitors target a wide range of proteases, including serine, cysteine, threonine, aspartic, metallo, and glutamic proteases [Protease Inhibitors: Summary and Applications, What Are The Uses Of Protease Enzyme In Detergent Industry]. Without specific data, the precise enzymatic targets of this compound remain undefined in the scope of this review.

Binding Characteristics (Reversible/Irreversible) to Enzyme Active Sites

The binding characteristics of an inhibitor to an enzyme can be classified as either reversible or irreversible [Reversible versus irreversible binding, Reversible and Irreversible Reactions]. Reversible inhibitors form non-covalent complexes with enzymes, allowing for dissociation and restoration of enzyme activity upon removal of the inhibitor [Reversible and Irreversible enzyme inhibitors, Protease Inhibitors: Summary and Applications]. These can include competitive inhibitors (binding to the active site), non-competitive inhibitors (binding elsewhere and altering enzyme shape), and uncompetitive inhibitors (binding only to the enzyme-substrate complex) [Reversible and Irreversible enzyme inhibitors, Protease Inhibitors: Summary and Applications].

In contrast, irreversible inhibitors form stable, often covalent, bonds with the enzyme, leading to permanent inactivation [Reversible versus irreversible binding, Reversible and Irreversible enzyme inhibitors, Protease Inhibitors: Summary and Applications]. This permanent binding can result from a "trapping reaction" where the inhibitor undergoes a conformational change after cleavage of an internal peptide bond, or through direct covalent modification of the active site [Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy, Protease inhibitor action mechanisms].

Specific details regarding whether this compound exhibits reversible or irreversible binding to enzyme active sites are not available in the provided search results. General protease inhibitors can display either characteristic, depending on their chemical structure and mechanism of interaction with their target enzymes [Reversible and Irreversible enzyme inhibitors, Protease Inhibitors: Summary and Applications].

Biological Targets and Cellular Effects of Statin Compounds

Enzymatic Targets Beyond HMG-CoA Reductase

While the primary target of statins is HMG-CoA reductase, their downstream effects on the mevalonate (B85504) pathway indirectly influence the activity of other enzymes and signaling proteins. benthamdirect.comnih.gov The inhibition of HMG-CoA reductase depletes isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are crucial for the post-translational modification process known as prenylation, which is essential for the proper function and subcellular localization of a variety of proteins, including small GTPases like Ras, Rho, and Rac1. nih.govnih.gov

By reducing the prenylation of these signaling proteins, statins indirectly modulate their activity. For instance, the inhibition of RhoA isoprenylation leads to an increase in endothelial nitric oxide synthase (eNOS) mRNA stability and protein levels, enhancing nitric oxide bioavailability. wikipedia.org Similarly, the targeting of Rac1, a Rho GTPase protein, can inhibit the activation of NADPH oxidase, an enzyme implicated in cardiac hypertrophy. nih.gov Furthermore, some studies suggest that statins may have an inhibitory effect on histone deacetylase (HDAC) activity, which could contribute to their anti-inflammatory and anti-cancer properties. researchgate.net

Cellular Processes Affected by Statin Compounds

The wide-ranging enzymatic influence of statins translates into significant effects on numerous fundamental cellular processes.

Statins have been shown to inhibit cell proliferation in a variety of cell types, particularly in cancer cells. nih.govresearchgate.netnih.gov This anti-proliferative effect is often dose-dependent. nih.gov Studies have demonstrated that different statins, such as atorvastatin (B1662188), simvastatin (B1681759), and fluvastatin (B1673502), can suppress the growth of various cancer cell lines. nih.govnih.gov The mechanism behind this is linked to the depletion of mevalonate and its downstream products, which are necessary for cell growth. nih.gov For example, the anti-proliferative effect of statins on cervical cancer cells was completely reversed by the addition of mevalonate, FPP, and GGPP. nih.gov

| Statin | Cell Line | Effect | Reference |

|---|---|---|---|

| Atorvastatin | Cervical Cancer (CaSki, HeLa, ViBo) | Dose-dependent inhibition of proliferation | nih.gov |

| Fluvastatin | Cervical Cancer (CaSki, HeLa, ViBo) | Dose-dependent inhibition of proliferation | nih.gov |

| Simvastatin | Hepatocellular Carcinoma (HLF) | Strong growth suppressive effects | nih.gov |

| Lovastatin (B1675250) | Prostate Cancer (PC3, DU145, LnCap) | Decreased cell viability | aacrjournals.org |

In addition to inhibiting proliferation, statins can induce apoptosis, or programmed cell death, in cancer cells. nih.govaacrjournals.orgoup.comnih.gov This pro-apoptotic effect is a key component of their anti-tumor activity. Statins can trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases, which are enzymes that execute cell death. nih.govoup.com Specifically, studies have shown activation of caspase-3, caspase-8, and caspase-9 in response to statin treatment. aacrjournals.orgresearchgate.net

Statins also modulate the cell cycle, often causing cell cycle arrest at the G1 phase. aacrjournals.orgmdpi.commdpi.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov This effect is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins and CDKs such as cyclin D1, CDK4, and CDK6. aacrjournals.orgmdpi.com

| Statin | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Lovastatin | Prostate Cancer Cells | Induction of apoptosis and G1 phase arrest | aacrjournals.org |

| Simvastatin | Prostate Cancer Cells | Induction of apoptosis and G1 phase arrest | aacrjournals.org |

| Cerivastatin | Human Lymphoblasts and Myeloma Cells | Promotion of apoptosis via mitochondrial pathway | nih.govoup.com |

| Atorvastatin | Human Lymphoblasts and Myeloma Cells | Promotion of apoptosis | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Statins have been shown to inhibit these processes. researchgate.netmdpi.comscilit.com By interfering with the function of small GTPases like Rho, which are critical for cytoskeletal dynamics and cell movement, statins can reduce the migratory capacity of tumor cells. mdpi.com Long-term treatment with simvastatin, for example, has been found to significantly reduce the migration of prostate cancer cells. mdpi.com This effect is associated with changes in the expression of genes related to cell adhesion and migration. mdpi.com

Statins can significantly alter the expression levels of a wide array of proteins, contributing to their diverse cellular effects. wikipedia.orgresearchgate.netnih.govnih.gov As mentioned, they can upregulate the expression of eNOS, leading to improved endothelial function. wikipedia.org In the context of the cell cycle, statins increase the expression of CDK inhibitors p21 and p27 while suppressing the expression of cyclins and CDKs. aacrjournals.orgmdpi.com Furthermore, statins have been shown to suppress the expression of TAZ (Transcriptional coactivator with PDZ-binding motif), a protein that can inhibit the tumor suppressor p53. mdpi.com By downregulating TAZ, statins can activate p53's transcriptional function, contributing to their anti-tumor effects. mdpi.com In muscle cells, simvastatin has been shown to reduce the protein abundance of eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. nih.gov

The effect of statins on oxidative stress is complex and can be context-dependent. benthamdirect.comnih.govnih.govaacrjournals.orgmdpi.com On one hand, statins can exhibit antioxidant properties by inhibiting pro-oxidant enzymes like NADPH oxidase and enhancing the activity of antioxidant enzymes. benthamdirect.com This can lead to a reduction in reactive oxygen species (ROS) production and a restoration of redox balance in the cardiovascular system. benthamdirect.com Some studies in human populations have suggested that statins may have anti-oxidative effects, particularly in individuals with higher baseline levels of oxidative stress. nih.gov

Conversely, other studies have indicated that statins can induce oxidative stress, particularly at higher concentrations. nih.govaacrjournals.orgmdpi.com This may be due to the disruption of mitochondrial function, as statins can reduce the levels of coenzyme Q10, an essential component of the electron transport chain and a potent antioxidant. mdpi.com This impairment of mitochondrial respiration can lead to increased ROS production and oxidative stress. aacrjournals.orgmdpi.com

Impact on Specific Cell Types and Tissues in Preclinical Models

Information regarding the specific impact of "Estatin A" on various cell types and tissues in preclinical models is not available in the context of statin compounds that are typically studied for their effects on cholesterol metabolism and cardiovascular disease.

Publicly available scientific literature and chemical databases identify this compound as a phenylalanine derivative and a cysteine protease inhibitor. Its mechanism of action and biological targets differ significantly from statin compounds, which are HMG-CoA reductase inhibitors. Consequently, preclinical studies detailing the effects of this compound on endothelial cells, cancer cells, immune cells, or other tissues in the manner expected for a statin compound could not be found. The provided outline focuses on the biological targets and cellular effects of statin compounds, a class of drugs to which this compound does not belong. Therefore, no data is available to populate the requested subsections or data tables for this compound within this framework.

Structure Activity Relationship Sar Studies of Statin Compounds

Pharmacophore Identification and Functional Group Contributions

The fundamental pharmacophore of HMG-CoA reductase-inhibiting statins is the dihydroxyheptanoic acid moiety. This structural feature mimics the endogenous substrate, HMG-CoA, allowing statins to competitively bind to the active site of the HMG-CoA reductase enzyme. jchemrev.comsemanticscholar.org The open, hydroxy-acid form of this moiety is the active conformation that directly interacts with the enzyme. semanticscholar.org Some statins are administered as inactive lactones (prodrugs) which are hydrolyzed in the body to the active open-acid form. semanticscholar.org

Key functional groups within this pharmacophore that are critical for inhibitory activity include:

The 3- and 5-hydroxyl groups: These groups form crucial hydrogen bonds with amino acid residues in the active site of HMG-CoA reductase, anchoring the inhibitor to the enzyme. jchemrev.com

The terminal carboxylate group: This group forms an ionic bond with a positively charged lysine (B10760008) residue in the enzyme's active site, further enhancing binding affinity.

The remainder of the statin molecule, often referred to as the "ring system," consists of a complex hydrophobic moiety that provides additional binding interactions with the enzyme. nih.gov Synthetic statins, also known as Type II statins, are recognized for having more extensive binding interactions with HMG-CoA reductase due to their larger hydrophobic structures. For example, rosuvastatin (B1679574) and atorvastatin (B1662188) can form additional hydrogen bonds with the enzyme via their sulphonamide and carbonyl groups, respectively. jchemrev.com

| Functional Group | Contribution to HMG-CoA Reductase Inhibition | Example Statin(s) |

|---|---|---|

| Dihydroxyheptanoic Acid | Mimics the HMG-CoA substrate, enabling competitive inhibition. jchemrev.comsemanticscholar.org | All statins |

| 3- and 5-Hydroxyl Groups | Form essential hydrogen bonds with the enzyme's active site. jchemrev.com | All statins |

| Terminal Carboxylate | Forms an ionic bond with a key lysine residue. | All statins (in their active form) |

| Sulphonamide Group | Provides an additional hydrogen bonding interaction. jchemrev.com | Rosuvastatin |

| Carbonyl Group | Offers an extra hydrogen bonding site. jchemrev.com | Atorvastatin |

Influence of Ring Structures and Substituents on Biological Activity

The ring structure of a statin plays a significant role in its biological activity by providing a scaffold for various substituents that can modulate the compound's potency and pharmacokinetic properties. Statins are broadly classified into two types based on their ring structures jchemrev.com:

Type I Statins: These are natural or semi-synthetic statins that feature a decalin (naphthalene) ring system. jchemrev.comsemanticscholar.org Examples include lovastatin (B1675250) and simvastatin (B1681759).

Type II Statins: These are synthetic statins that possess larger, more complex heterocyclic ring systems, such as pyrrole, pyrimidine, or quinoline. jchemrev.com Atorvastatin and rosuvastatin are prominent examples.

The substituents on these ring systems have a profound impact on the inhibitory activity. For instance, the presence of a fluorophenyl group in Type II statins is a common feature that enhances binding to HMG-CoA reductase. jchemrev.com This group can participate in additional hydrophobic and polar interactions within a specific pocket of the enzyme's active site. jchemrev.com

Furthermore, modifications to the side chains of the ring structure can influence the drug's metabolic stability and potency. nih.gov For example, longer and more lipophilic side chains can lead to increased potency. nih.gov The substitution of a methyl group at a specific position in the bicyclic ring of simvastatin, as compared to lovastatin, results in a more potent HMG-CoA reductase inhibitor. nih.gov

| Statin Type | Core Ring Structure | Key Substituents and Their Effects | Example(s) |

|---|---|---|---|

| Type I | Decalin (Naphthalene) jchemrev.comsemanticscholar.org | - Butyryl side chain contributes to binding. jchemrev.com | Lovastatin, Simvastatin |

| Type II | Heterocyclic (e.g., Pyrrole, Pyrimidine) jchemrev.com | - Fluorophenyl group enhances binding affinity. jchemrev.com | Atorvastatin, Rosuvastatin |

Lipophilicity and its Correlation with Cellular Permeability and Activity

Statins can be categorized based on their solubility nih.gov:

Lipophilic Statins: These include atorvastatin, simvastatin, and lovastatin. They are fat-soluble and can readily cross cell membranes via passive diffusion. nih.govnih.gov This allows for wider distribution into various tissues. nih.gov

Hydrophilic Statins: Pravastatin and rosuvastatin are examples of water-soluble statins. nih.govnih.gov Their entry into cells is more dependent on active transport mechanisms mediated by specific protein transporters. nih.govnih.gov This property often leads to greater liver specificity. nih.gov

| Statin | Classification | Primary Mode of Cellular Entry | Tissue Distribution |

|---|---|---|---|

| Atorvastatin | Lipophilic nih.gov | Passive Diffusion nih.gov | Wide nih.gov |

| Simvastatin | Lipophilic nih.gov | Passive Diffusion nih.govnih.gov | Wide nih.gov |

| Lovastatin | Lipophilic nih.gov | Passive Diffusion nih.gov | Wide nih.gov |

| Pravastatin | Hydrophilic nih.gov | Active Transport nih.govnih.gov | More Liver-Specific nih.gov |

| Rosuvastatin | Hydrophilic nih.gov | Active Transport nih.gov | More Liver-Specific nih.gov |

Stereochemistry and Enzyme Binding Specificity

The stereochemistry of the dihydroxyheptanoic acid moiety is paramount for the inhibitory activity of statins. The precise three-dimensional arrangement of the hydroxyl groups is crucial for optimal binding to the active site of HMG-CoA reductase. jchemrev.com The enzyme exhibits a high degree of stereoselectivity, with the (3R,5R)-enantiomer being the active form that effectively inhibits the enzyme. jchemrev.com The corresponding (3S,5R)-enantiomer is inactive. jchemrev.com

This stereospecificity arises from the specific interactions between the chiral centers of the statin and the amino acid residues of the enzyme. The correct stereochemical configuration allows for the formation of a stable enzyme-inhibitor complex through a network of hydrogen bonds and other non-covalent interactions. jchemrev.com Any deviation from the required stereochemistry would disrupt these critical interactions, leading to a significant loss of inhibitory potency. The active configuration facilitates the necessary solvation and desolvation changes that are integral to proper enzyme-ligand binding. jchemrev.com

SAR of Estatin A as a Protease Inhibitor

This compound is a natural product that, unlike the previously discussed statins, does not inhibit HMG-CoA reductase. Instead, it is a potent irreversible inhibitor of cysteine proteases. Its mechanism of action and structure-activity relationship are therefore distinct from those of the cholesterol-lowering statins.

The key pharmacophore of this compound responsible for its protease inhibitory activity is the trans-epoxysuccinic acid (t-ES) "warhead". This electrophilic group is susceptible to nucleophilic attack by the thiolate of the catalytic cysteine residue in the active site of the protease. This results in the formation of a covalent bond and irreversible inactivation of the enzyme.

While detailed SAR studies specifically on this compound are limited in the public domain, analysis of its structure and related compounds, such as E-64 and the cathestatins (decarbamidoyl analogs of estatins), provides insights into the contributions of its different components:

trans-Epoxysuccinic Acid Moiety: This is the essential "warhead" for covalent modification of the target cysteine protease. The epoxide ring is highly strained and electrophilic, making it reactive towards the nucleophilic cysteine residue in the enzyme's active site.

Leucine Residue: This amino acid residue likely plays a role in the recognition and binding of this compound to the active site of the protease, contributing to its specificity.

Agmatine (B1664431) Moiety: This guanidinium-containing group at the C-terminus is positively charged at physiological pH and can form favorable electrostatic interactions with negatively charged residues in the protease's active site, thereby enhancing binding affinity. The decarbamidoyl analogs, cathestatins, which lack the guanidinium (B1211019) group, still exhibit inhibitory activity, suggesting that while the agmatine moiety contributes to potency, it may not be absolutely essential for inhibition.

Further research involving the synthesis and evaluation of a broader range of this compound analogs is necessary to fully elucidate the structure-activity relationships and to optimize its potential as a therapeutic agent targeting cysteine proteases.

Preclinical Research and Potential Biomedical Applications of Statins

In Vitro Studies on Cell Lines

Statins, primarily known as cholesterol-lowering drugs, have been the subject of numerous in vitro studies to investigate their potential anticancer properties. synergypublishers.comnih.gov These studies on various cell lines have demonstrated that statins can influence cell viability, cycle progression, and cell death. nih.govproquest.com The effects observed are often dependent on the specific type of statin used, the cell line being studied, the concentration of the drug, and the duration of exposure. nih.govproquest.com

Analysis of Concentration-Dependent Effects

The biological impact of statins on cell lines is markedly concentration-dependent. proquest.com Research has shown that at higher concentrations, statins are more likely to induce apoptosis (programmed cell death) and senescence in cells. synergypublishers.com Conversely, lower concentrations may offer protective effects against apoptosis. synergypublishers.com

For instance, studies on various cancer cell lines have consistently shown that the anti-proliferative effects of statins increase with higher concentrations. In one study, simvastatin (B1681759) and atorvastatin (B1662188) at a concentration of 100 µM significantly inhibited cellular proliferation by 70%. nih.govnih.gov Rosuvastatin (B1679574) and fluvastatin (B1673502) showed about 50% inhibition at the same concentration in A-375 and A-673 cancer cells. nih.govnih.gov The cytotoxic effects of statins are directly related to their concentration, with higher doses leading to more significant cell death. nih.gov It has been observed that lower concentrations of statins tend to induce apoptosis, while higher concentrations can also activate necrotic processes. nih.govscienceopen.com

| Statin | Concentration | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|---|

| Simvastatin | 100 µM | Various cancer cell lines | ~70% inhibition of cellular proliferation | nih.govnih.gov |

| Atorvastatin | 100 µM | Various cancer cell lines | ~70% inhibition of cellular proliferation | nih.govnih.gov |

| Rosuvastatin | 100 µM | A-375, A-673 | ~50% inhibition of cellular proliferation | nih.govnih.gov |

| Fluvastatin | 100 µM | A-375, A-673 | ~50% inhibition of cellular proliferation | nih.govnih.gov |

| Pitavastatin (B1663618) | 1.0-1.4 µM | BxPC-3, MIA PaCa-2, PANC-1 | 50% effective concentration (EC50) after 72h | nih.govscienceopen.com |

Time-Dependent Biological Responses

The biological effects of statins are also contingent on the duration of exposure. proquest.com Studies have demonstrated that prolonged exposure to statins is often necessary to observe significant anti-proliferative and apoptotic effects in cancer cell lines. nih.govjeffreydachmd.com

For example, in a study with the A-375 human melanoma cell line, a dose-dependent response to simvastatin was observed after 24 hours. However, at 48 and 72 hours of treatment, cell proliferation was reduced by at least 40% even at the lowest concentration tested. nih.gov Similarly, the cytotoxic effect of simvastatin on MCF-7 breast cancer cells increased from a 30% inhibition at 24 hours to 70% at 72 hours. nih.gov In pancreatic cancer cell lines, a significant cytotoxic effect was only determined after 48 or 72 hours of incubation with statins. nih.govscienceopen.com Another study investigating the impact of different statins on platelet activity found varying time-dependent effects; simvastatin and atorvastatin reduced platelet activity after one and two weeks, respectively, while fluvastatin and pravastatin took three and four weeks to show a similar effect. nih.gov

Studies in 2D Versus 3D Cell Culture Systems

The culture system used for in vitro studies significantly influences the observed effects of statins. Traditionally, two-dimensional (2D) cell cultures have been used, but three-dimensional (3D) culture systems, such as spheroids, are becoming more common as they better mimic the in vivo tumor microenvironment. nih.govnih.gov

Research comparing the two systems has found that statins generally show greater potency in 2D monolayer cultures than in 3D spheroid cultures. nih.govscienceopen.com Cancer cells grown in 3D models often exhibit greater resistance to drugs compared to those in 2D cultures. researchgate.net For example, one study found that lovastatin (B1675250) and simvastatin delayed the growth of MDA-MB-231 cell spheroids in a 3D culture, while mevastatin and pitavastatin were more effective in reducing the growth of MCF-7 spheroids. nih.gov In pancreatic cancer cell lines, pitavastatin had the strongest inhibitory effect on spheroid growth in a 3D model, which correlated with its high potency in 2D viability tests. nih.gov

In Vivo Animal Model Investigations

Preclinical in vivo studies using animal models are crucial for evaluating the systemic effects of statins. nih.gov These investigations have been conducted in various animal models, including mice, rats, and rabbits, to assess the efficacy and mechanisms of statins. nih.govnih.gov

In oncology research, animal models have shown that statins can inhibit tumor growth. kumc.edugavinpublishers.com For instance, in mice with tumors having structurally mutated p53 proteins, treatment with statins resulted in slower tumor growth compared to control groups. kumc.edu Another study demonstrated that direct injection of a statin was more effective than oral administration in delaying glioblastoma tumor growth in vivo. aacrjournals.org In a rabbit model, lovastatin was shown to attenuate the systemic inflammatory responses induced by exposure to air pollution. physiology.org Zebrafish have also been used as an in vivo model to study the effects of statins on cardiomyocytes. frontiersin.org

Research in Oncology

A significant body of preclinical research has focused on the potential of statins as anticancer agents. aacrjournals.orgnih.gov In vitro and in vivo studies have suggested that statins may inhibit tumor growth and induce apoptosis in a variety of cancer cells. gavinpublishers.com The anticancer properties of statins are thought to stem from their ability to inhibit the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other molecules essential for cell growth and proliferation. nih.govoup.com

Anti-Proliferative and Apoptotic Effects in Cancer Cell Lines

One of the key findings from in vitro oncology research is the ability of statins to inhibit the proliferation of cancer cells and induce apoptosis. nih.govaacrjournals.org These effects have been observed in a wide range of cancer cell lines, including those from breast, prostate, lung, liver, and pancreatic cancers. nih.govproquest.com

Statins can arrest the cell cycle, thereby inhibiting cell proliferation. proquest.comjeffreydachmd.com This is achieved by influencing the expression and activity of proteins involved in cell cycle progression. proquest.comjeffreydachmd.com Furthermore, statins are known to induce apoptosis through both intrinsic and extrinsic pathways. proquest.com The pro-apoptotic effects are often associated with the inhibition of the synthesis of isoprenoids, which are crucial for the function of proteins involved in cell survival signaling pathways. oup.com For example, simvastatin has been shown to inhibit the proliferation, migration, and invasion of prostate cancer cells while inducing apoptosis in a time- and dose-dependent manner. jeffreydachmd.com In various cancer cell lines, simvastatin administration led to DNA fragmentation and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. proquest.com

| Statin(s) | Cancer Cell Line(s) | Key Findings | Citation |

|---|---|---|---|

| Simvastatin, Atorvastatin | DoTc2 4510 (Cervical), A-375 (Melanoma), A-673 (Sarcoma), HUH-7 (Hepatocellular), MCF-7 (Breast) | Significant anti-proliferative effects, particularly by lipophilic statins (simvastatin, atorvastatin). | nih.govnih.gov |

| Pitavastatin | MDA-MB-231, MCF-7 (Breast) | Greatest effect on the viability of both cell lines compared to other tested statins. | nih.gov |

| Lovastatin, Cerivastatin | Mesothelioma, Glioma, Neoplastic thyroid, Acute myeloid leukemia, Multiple myeloma cells | Exerted a cytostatic effect by promoting apoptosis. | oup.com |

| Simvastatin | Prostate cancer cells | Inhibited proliferation, migration, and invasion; induced apoptosis. | jeffreydachmd.com |

| Pitavastatin, Simvastatin, Lovastatin, Mevastatin | BxPC-3, MIA PaCa-2, PANC-1 (Pancreatic) | Demonstrated anticancer activity, with pitavastatin being the most potent in inhibiting cell viability and spheroid growth. | nih.govscienceopen.com |

Inhibition of Cancer Cell Migration and Invasion

Statins, a class of drugs that inhibit HMG-CoA reductase, have demonstrated significant potential in oncology by impeding the migration and invasion of cancer cells, which are critical steps in tumor metastasis. researchgate.netnih.gov Preclinical studies have shown that statins can inhibit the growth of tumors, invasion, and the formation of metastasis in cancer cells. researchgate.net For instance, in mouse melanoma models, statins have been observed to reduce lung metastasis. researchgate.netnih.gov

The mechanisms behind these anti-metastatic effects are multifaceted. Statins can downregulate membrane proteins such as VCAM-1 and integrin-β, which are crucial for cell adhesion and invasion. researchgate.net Furthermore, by inhibiting the synthesis of isoprenoids, statins interfere with the function of small G proteins like Rho, which are pivotal in cytoskeletal changes required for cell movement. nih.govjeffreydachmd.com This disruption of the Rho/Rho-associated coiled-coil-containing protein kinase (ROCK) pathway is a key mechanism by which statins inhibit tumor cell migration and invasion. nih.gov

In various cancer cell lines, including those of the prostate and cholangiocarcinoma, statins like simvastatin and fluvastatin have been shown to decrease cell viability, induce apoptosis, and significantly inhibit invasive activity. jeffreydachmd.com These effects are often dose- and time-dependent. jeffreydachmd.com

Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

A growing body of preclinical research indicates that statins can act synergistically with other anticancer agents, potentially overcoming drug resistance and enhancing therapeutic efficacy. nih.govnih.gov In vitro studies have demonstrated the synergistic action of statins when combined with various chemotherapeutic drugs. nih.gov

For example, combining atorvastatin with caffeine has been shown to regulate apoptosis, migration, and invasion in prostate cancer cells. nih.gov Similarly, simvastatin has been found to enhance the efficacy of gefitinib in resistant non-small cell lung cancer (NSCLC) cells. nih.gov The combination of pitavastatin with gemcitabine has also shown synergistic anticancer effects on pancreatic cancer cell lines both in vitro and in vivo. nih.gov

This synergistic potential is not limited to traditional chemotherapy. High-intensity statins have been observed to enhance the clinical activity of programmed death receptor-1 (PD-1) inhibitors in patients with malignant pleural mesothelioma and advanced NSCLC. nih.gov The underlying mechanism for these synergistic effects often involves the modulation of various signaling pathways, such as the inhibition of Akt, which is crucial for cell survival. jeffreydachmd.com

Research in Osteoarthritis Models

Recent preclinical research has highlighted the potential of statins in the management of osteoarthritis (OA), a degenerative joint disease. researchgate.netnih.gov Studies using in vitro models with human or animal-derived degenerated articular cartilage, as well as in vivo animal models of OA, have shown promising chondroprotective effects of statins. researchgate.netnih.gov

Chondroprotective Effects in In Vitro and Animal Models

In preclinical OA models, statins have been shown to protect cartilage from degradation. researchgate.netresearchgate.net For instance, atorvastatin has been demonstrated to protect against cartilage degeneration stimulated by interleukin-1β and to exert anti-inflammatory effects. researchgate.net In an experimental rabbit model of OA, intra-articular application of statins significantly inhibited advanced-stage osteoarthritic changes, protected the normal cartilage structure, and reduced cartilage cell loss. bohrium.comnih.gov

Statins also appear to preserve the proteoglycan content of cartilage tissue, which is crucial for its cushioning properties. nih.gov This is thought to be achieved by inhibiting the production and expression of catabolic matrix metalloproteinases (MMPs), thereby reducing the destruction of glycosaminoglycans (GAGs). researchgate.netnih.gov Furthermore, statins have been shown to inhibit synovial inflammation, a key contributor to OA pathogenesis. nih.govbohrium.com

Inhibition of Specific Signaling Pathways (e.g., Wnt/β-catenin)

One of the key mechanisms underlying the chondroprotective effects of statins is the inhibition of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This pathway is known to play a crucial role in the development and progression of osteoarthritis. nih.govnih.govfrontiersin.org Dysregulation of Wnt/β-catenin signaling can lead to cartilage degradation and abnormal bone formation. researchgate.netjci.org

Preclinical studies suggest that by inhibiting this pathway, statins can help maintain cartilage homeostasis. researchgate.netnih.gov The activation of the canonical Wnt pathway leads to an accumulation of β-catenin, which then translocates to the nucleus and activates target genes involved in cartilage degradation. frontiersin.org Statins may interfere with this process, thereby exerting their protective effects on articular cartilage.

Immunomodulatory and Anti-inflammatory Research

Beyond their lipid-lowering effects, statins possess significant immunomodulatory and anti-inflammatory properties. nih.govnih.goveurekaselect.com These effects are thought to contribute to their beneficial outcomes in various inflammatory conditions. nih.govahajournals.org Statins can influence the function of different immune cells, including T cells and macrophages. nih.govmdpi.com

The anti-inflammatory actions of statins are partly mediated by the inhibition of isoprenoid synthesis, which is crucial for the function of small G proteins involved in intracellular signaling. nih.gov This can lead to a decrease in T cell activation and the recruitment of monocytes and T cells to sites of inflammation. nih.gov In the context of atherosclerosis, an inflammatory disease, statins have been shown to enhance the stability of atherosclerotic lesions. nih.gov

Clinical data has shown that statin treatment can lead to a decrease in C-reactive protein (CRP) levels, a marker of inflammation. mdpi.com In vitro studies have also demonstrated that statins can reduce the expression of major histocompatibility complex class II (MHC-II) molecules, which are essential for the immune response. ahajournals.org

Neurobiological Research Applications

Statins have garnered interest in neurobiological research due to their potential effects on the central nervous system (CNS). nih.govnih.gov A growing number of studies suggest that statins may have beneficial effects on the functioning of the nervous system and could influence the development of neurological and psychiatric diseases. nih.govsciencedaily.com

The mechanisms by which statins affect the CNS are still under investigation but are thought to involve both their lipid-lowering and pleiotropic effects. nih.govresearchgate.net Statins have been shown to influence neurotransmitter systems, including dopamine, serotonin, acetylcholine, and glutamate. nih.gov

Preclinical research suggests that statins can activate neurogenesis and modulate synaptic plasticity. nih.govresearchgate.net They may induce the proliferation and differentiation of neuronal precursor cells by modulating signaling pathways such as RhoA, Akt, and Wnt. nih.govresearchgate.net There is also evidence that statins may have a neuroprotective role in conditions like Alzheimer's disease, Parkinson's disease, and stroke, although more research is needed to confirm these effects. nih.govmayoclinic.org

Data Tables

Table 1: Preclinical Effects of Statins on Cancer Cell Processes

| Statin | Cancer Model | Observed Effects | Reference |

| General | Mouse Melanoma | Reduced lung metastasis | researchgate.netnih.gov |

| Simvastatin | Prostate Cancer Cells | Inhibited proliferation, migration, and invasion; induced apoptosis | jeffreydachmd.com |

| Fluvastatin | Renca (Renal Carcinoma) Cells | Inhibited in vitro invasive activity | jeffreydachmd.com |

| Atorvastatin | Prostate Cancer Cells | In combination with caffeine, regulated apoptosis, migration, and invasion | nih.gov |

| Pitavastatin | Pancreatic Cancer Cell Line | Synergistic anticancer effects with gemcitabine | nih.gov |

Table 2: Preclinical Research of Statins in Osteoarthritis Models

| Statin | Model | Key Findings | Reference |

| General | In vitro (human/animal cartilage), Animal OA models | Chondroprotective effects, inhibition of Wnt/β-catenin signaling | researchgate.netnih.gov |

| Atorvastatin | In vitro (IL-1β stimulated chondrocytes) | Protected against cartilage degeneration, anti-inflammatory effects | researchgate.net |

| General | Rabbit OA Model (intra-articular application) | Inhibited advanced osteoarthritic changes, protected cartilage structure, reduced cell loss | bohrium.comnih.gov |

Synthesis and Biological Evaluation of Statin Analogues and Derivatives

Synthetic Strategies for Novel Statin-Related Compounds

The synthesis of novel statin-related compounds involves diverse strategies, ranging from traditional chemical synthesis to advanced biocatalytic approaches, aiming to create analogues with improved pharmacological profiles or novel applications. For instance, the production of semisynthetic statins like simvastatin (B1681759) from natural precursors such as lovastatin (B1675250) or monacolin J often leverages enzymatic transformations. The acyltransferase LovD, found in the lovastatin biosynthetic pathway, has demonstrated broad substrate specificity, enabling the efficient conversion of monacolin J to simvastatin through biocatalysis, even in single-fermentation steps using engineered Escherichia coli strains wikipedia.orgfishersci.canih.gov.

Beyond biocatalysis, chemical synthesis pathways are critical for generating a wide array of statin analogues. Stereoselective aldol (B89426) reactions, for example, have been employed as key steps in the expeditious synthesis of compounds like statine (B554654) (a component of certain protease inhibitors) and its analogues proteopedia.org. Furthermore, the development of enantioselective processes, such as those catalyzed by deoxyribose-5-phosphate aldolase (B8822740) (DERA), has facilitated the efficient production of key chiral intermediates essential for the side chains of synthetic statins like atorvastatin (B1662188) and rosuvastatin (B1679574) nih.gov. Researchers have also explored the synthesis of atorvastatin conjugates to enhance properties like water solubility and hepatoselectivity nih.gov.

Design of Structurally Modified Analogues for Enhanced Activity or Selectivity

The design of structurally modified statin analogues is driven by the goal of optimizing their therapeutic efficacy, improving selectivity, and mitigating potential side effects. Modifications often focus on enhancing the inhibitory properties of the compounds while minimizing undesirable off-target effects wikipedia.org. A key strategy involves altering the chemical structure to improve pharmacokinetic properties, such as increasing water solubility or promoting liver-specific targeting to enhance hepatoselectivity and stability nih.gov.

Molecular hybridization is another innovative design strategy, combining pharmacophoric moieties from different active compounds to develop new candidates with multitargeting capabilities. An example of this approach is the synthesis of hybrid α,α-difluorophenylacetamide-statin derivatives, which were designed and evaluated for their anti-parasitic activity mims.com. Such structural modifications aim to achieve a balance between potency, selectivity, and favorable physicochemical properties, ultimately leading to compounds with enhanced therapeutic potential.

In Vitro Biological Screening of Synthesized Analogues

In vitro biological screening is a crucial step in the evaluation of synthesized statin analogues and derivatives, providing insights into their mechanisms of action and potential therapeutic applications. This screening typically involves a range of assays to assess various biological activities.

Assessment of Antiproliferative Activity

The assessment of antiproliferative activity is a significant aspect of statin analogue research, particularly given the growing interest in their pleiotropic effects beyond cholesterol lowering. Studies have indicated that statins, such as rosuvastatin, exhibit a strong potential to combat breast cancer cells in vitro mims.com. Research has shown that nano-formulations of rosuvastatin can perform even better in terms of antiproliferative effects against breast cancer cells, suggesting that formulation can influence activity mims.com. While somatostatin (B550006) analogues have also been extensively studied for their antiproliferative effects in various cancers, including neuroendocrine tumors and breast cancer, the focus within the context of statin research is on the direct or indirect antiproliferative actions of statin compounds themselves wikipedia.orgfishersci.cafishersci.cawikidata.orgmims.com.

Evaluation of Antimicrobial Activities

Statins have demonstrated unexpected antimicrobial properties against a variety of microorganisms, including bacteria, fungi, parasites, and mycobacteria wikidata.orgmims.comnih.gov. In vitro studies have evaluated the susceptibility of different bacterial pathogens to various statins. For instance, atorvastatin, simvastatin, and fluvastatin (B1673502) have shown antimicrobial activity against Mycobacterium ulcerans, the causative agent of Buruli Ulcer mims.com. Simvastatin and pitavastatin (B1663618) lactone have exhibited notable antibacterial effects against Staphylococcus aureus mims.com.

The antimicrobial activity of statins is generally not attributed to their primary mechanism of HMG-CoA reductase inhibition in bacterial cells, as this enzyme is involved in isoprenoid biosynthesis in bacteria, not cholesterol wikidata.org. Instead, proposed mechanisms involve interference with bacterial cell regulatory functions, potentially through disrupting teichoic acid structures or decreasing alanine (B10760859) residues on Gram-positive bacterial cell surfaces, which could impact biofilm formation, adhesion, or cell division mims.comnih.gov.

The following table summarizes some reported in vitro antimicrobial activities of statins:

| Statin Compound | Target Microorganism | Activity (IC50 or MIC) | Source |

| Fluvastatin | M. ulcerans | IC50: 17.60 μg/mL | mims.com |

| Simvastatin | M. ulcerans | IC50: 54.13 μg/mL | mims.com |

| Atorvastatin | M. ulcerans | IC50: 81.42 μg/mL | mims.com |

| Lovastatin | M. ulcerans | IC50: 357.20 μg/mL | mims.com |

| Simvastatin | S. aureus | MIC: 64 μg/mL | mims.com |

| Pitavastatin lactone | S. aureus | MIC: 128 μg/mL | mims.com |

It is important to note that while some statins show activity against Gram-positive bacteria, their effectiveness against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa has been reported to be less pronounced or absent at tested concentrations mims.comnih.gov.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound "Estatin A" that adheres to the provided outline. The specified structure and its subsections (e.g., "Computational Approaches in Statin Research," "Identification of Novel Biological Targets for Statin-like Compounds") are designed for the well-known class of cholesterol-lowering drugs called "statins," which function by inhibiting HMG-CoA reductase.

The compound "this compound" is a distinct chemical entity and is not a member of the "statin" drug class. Searches indicate that this compound is a phenylalanine derivative and is related to cysteine protease inhibitors.

Extensive and targeted searches for research on "this compound" within the contexts of the specified outline sections yielded no results. Specifically, no publicly available scientific data could be located for:

Quantitative Structure-Activity Relationship (QSAR) analysis of this compound.

Molecular docking and binding affinity predictions for this compound.

The application of Artificial Intelligence in the drug discovery process for this compound.

The identification of novel biological targets for this compound.

Preclinical development strategies, including lead identification and optimization, for this compound.

Due to the strict instruction to focus solely on "this compound" and not to introduce information outside the explicit scope, content cannot be generated for the requested article structure. Providing information on the general "statin" drug class would violate the core requirements of the request.

Information available on this compound:

While not fitting the requested outline, the following details on this compound were found:

Chemical Classification: this compound is identified as a phenylalanine derivative.

Potential Biological Activity: It is associated with Estatin B and related to E-64, which is known as an irreversible cysteine protease inhibitor.

Source: It has been reported in the marine bacterium Pseudoalteromonas.

This information is insufficient to populate the detailed, statin-focused drug discovery outline provided. Therefore, the article as requested cannot be written.

Compound Table

Drug Discovery Methodologies and Future Research Directions for Statin Compounds

Preclinical Development Strategies for Statin-Based Therapies

Assessment of Pharmacodynamic Properties in Preclinical Models

Estatin A is a naturally occurring chemical compound and a phenylalanine derivative produced by bacterial species such as Pseudoalteromonas and fungi like Myceliophthora thermophila. smolecule.comnih.gov Its pharmacodynamic properties have been evaluated in preclinical models, which have primarily characterized it as a specific inhibitor of cysteine proteases.

The mechanism of action for this compound is defined by its distinct molecular structure, which contains a trans-epoxysuccinic acid moiety. smolecule.com This functional group acts as an electrophilic "warhead" that enables the compound to form a covalent bond with the thiol group of a cysteine residue within the active site of target proteases. smolecule.com This action results in irreversible inhibition of the enzyme. The binding specificity and interaction with the enzyme's active site are further influenced by the presence of an L-phenylalanine residue and a positively charged agmatine (B1664431) group within the this compound molecule. smolecule.com

Preclinical assessments have profiled the inhibitory activity of this compound against several cysteine proteases, including papain, ficin, and bromelain. In vitro studies demonstrate that this compound exhibits preferential inhibition, with a higher potency observed against ficin and bromelain compared to papain. smolecule.com This selectivity suggests that variations in the active site architecture among these related enzymes influence their binding affinity for this compound. smolecule.com

The comparative inhibitory potency of this compound against these target enzymes is detailed in the table below.

| Target Enzyme | Fold Enhancement in Potency (relative to Papain) |

| Ficin | 4.1x |

| Bromelain | 3.5x |

| Papain | 1.0x (Baseline) |

| Data derived from in vitro enzyme inhibition assays. smolecule.com |

This profile establishes this compound as a selective and irreversible cysteine protease inhibitor, a pharmacodynamic characteristic it shares with other natural epoxide-containing compounds like E-64. smolecule.com

Q & A

Q. What ethical and methodological considerations are critical when transitioning Estatin A research from preclinical to clinical trials?

- Methodological Answer : Conduct IND-enabling studies per FDA guidelines, including AMES testing for genotoxicity and hERG assay for cardiotoxicity. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to optimize dosing in Phase I. Ensure informed consent protocols explicitly address potential risks identified in animal models .

Methodological Resources

- Data Contradiction Analysis : Follow the framework in , emphasizing iterative re-testing of hypotheses under controlled conditions.

- Statistical Rigor : Reference and for ANOVA, meta-analysis, and Bayesian methods.

- Reproducibility : Adhere to and for detailed experimental protocols and open-data practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.